alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
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Overview
Description
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound with a complex structure. It features a dioxolane ring, a hydroxyethyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with 2-methyl-1,3-dioxolane-2-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used in the presence of catalysts like Pd/C (Palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dioxolane ring provides structural stability. The methylphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
- N-((4-Methylphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide
Uniqueness
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
135726-57-7 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H23NO4/c1-12-3-5-13(6-4-12)11-17-15(19)14(7-8-18)16(2)20-9-10-21-16/h3-6,14,18H,7-11H2,1-2H3,(H,17,19) |
InChI Key |
OYFSXHIBKCTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(CCO)C2(OCCO2)C |
Origin of Product |
United States |
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